molecular formula C2H3F3N2O B074482 2,2,2-Trifluoroacetohydrazide CAS No. 1538-08-5

2,2,2-Trifluoroacetohydrazide

Cat. No.: B074482
CAS No.: 1538-08-5
M. Wt: 128.05 g/mol
InChI Key: OFUCCBIWEUKISP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroacetohydrazide is an organic compound with the molecular formula C₂H₃F₃N₂O. It is a member of the hydrazide family, characterized by the presence of a hydrazine group bonded to a trifluoromethyl group. This compound is known for its versatility and utility in various chemical reactions and applications .

Scientific Research Applications

2,2,2-Trifluoroacetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated compounds.

    Biology: It is employed in the modification of proteins and other biomolecules, aiding in the study of biochemical processes.

    Medicine: It is used in the synthesis of pharmaceuticals, particularly those containing trifluoromethyl groups, which are known for their enhanced biological activity.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals

Safety and Hazards

Trifluoroacetohydrazide is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroacetohydrazide can be synthesized through the reaction of ethyl trifluoroacetate with hydrazine hydrate in ethanol. The mixture is heated at reflux for several hours, followed by solvent removal and vacuum drying to yield trifluoroacetohydrazide as a clear oil that solidifies upon standing .

Industrial Production Methods: Industrial production of trifluoroacetohydrazide typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoroacetic acid, trifluoroethylamine, and various substituted hydrazides .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoroacetohydrazide is unique due to the presence of both the hydrazine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in synthetic chemistry and various research applications .

Properties

IUPAC Name

2,2,2-trifluoroacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3N2O/c3-2(4,5)1(8)7-6/h6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUCCBIWEUKISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281969
Record name 2,2,2-trifluoroacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538-08-5
Record name 1538-08-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-trifluoroacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoroacetic acid hydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is trifluoroacetohydrazide utilized in the synthesis of heterocyclic compounds?

A1: Trifluoroacetohydrazide plays a crucial role as a reagent in the synthesis of nitrogen-containing heterocycles. For instance, it acts as a precursor for the construction of 1,2,4-triazine rings, which are commonly found in bioactive molecules. [] Specifically, trifluoroacetohydrazide can be reacted with 2-nitroaryl halides to yield N'-(het)aryl-N'-[2-nitro(het)aryl]hydrazides. These intermediates can then undergo reduction and cyclization reactions to afford the desired triazine derivatives. []

Q2: Can you provide an example of trifluoroacetohydrazide being used to synthesize a specific pharmaceutical intermediate?

A2: Absolutely. Trifluoroacetohydrazide is a key starting material in the synthesis of 3-Trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride, a crucial intermediate in the production of sitagliptin. [] Sitagliptin is a drug used for the treatment of type 2 diabetes. The synthesis involves a multi-step process starting with the reaction of trifluoroacetohydrazide with chloroacetyl chloride, followed by cyclization and reaction with ethylenediamine. [] This highlights the importance of trifluoroacetohydrazide in medicinal chemistry.

Q3: Are there any reactions where trifluoroacetohydrazide participates in radical-based chemistry?

A3: Yes, research indicates that trifluoroacetohydrazide can be involved in reactions proceeding through radical intermediates. One study showcased its use in the copper-catalyzed synthesis of trifluoromethylated bis(indolyl)arylmethanes. [] Mechanistic investigations suggest that the reaction involves the generation of a trifluoroacetyl radical in situ, which subsequently reacts with 2-arylindoles to yield the final product. [] This example showcases the versatility of trifluoroacetohydrazide in different reaction mechanisms.

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